スルファクロジンナトリウム

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

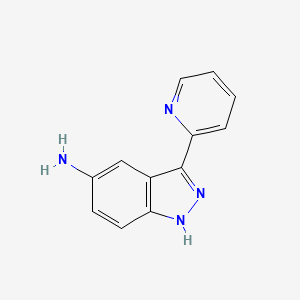

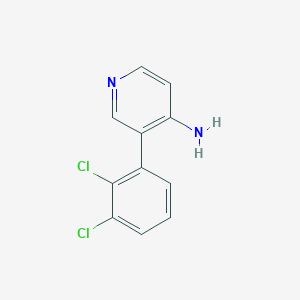

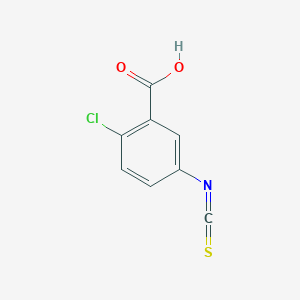

スルファクロジン(ナトリウム)は、強力な抗菌作用と抗コクシジウム作用を有するスルホンアミド系薬剤です。 主に家禽におけるコクシジウム症の治療に用いられます。コクシジウム症は、アイメリア属の原生動物寄生虫によって引き起こされる感染症です。また、鳥コレラや鳥チフスなどの他の細菌感染症の治療にも使用されます 。 この化合物は、原生動物と細菌において、葉酸の前駆体であるパラアミノ安息香酸の競合的拮抗薬として作用します .

科学的研究の応用

Sulfaclozine (sodium) has a wide range of scientific research applications:

作用機序

生化学分析

Biochemical Properties

Sodium sulfaclozine plays a crucial role in biochemical reactions by acting as a competitive antagonist of para-aminobenzoic acid (PABA), a precursor of folic acid. This inhibition disrupts the synthesis of dihydrofolic acid, which is essential for the production of nucleotides and, consequently, DNA and RNA. Sodium sulfaclozine interacts with enzymes such as dihydropteroate synthase, which is involved in the folic acid synthesis pathway. By binding to this enzyme, sodium sulfaclozine prevents the incorporation of PABA into dihydropteroate, thereby inhibiting the production of folic acid and ultimately leading to the death of the protozoa or bacteria .

Cellular Effects

Sodium sulfaclozine exerts significant effects on various types of cells and cellular processes. In protozoa and bacteria, it inhibits cell growth and division by disrupting folic acid synthesis. This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. In poultry, sodium sulfaclozine has been shown to reduce cecal lesion scores and oocyst production in cases of Eimeria tenella infection . Additionally, it increases the average survival time in mice infected with Toxoplasma gondii when administered at a dose of 250 mg/kg per day .

Molecular Mechanism

The molecular mechanism of sodium sulfaclozine involves its competitive antagonism of PABA, which is crucial for folic acid synthesis in protozoa and bacteria. By binding to dihydropteroate synthase, sodium sulfaclozine inhibits the enzyme’s activity, preventing the formation of dihydrofolic acid. This inhibition leads to a decrease in the production of nucleotides, which are essential for DNA and RNA synthesis. Consequently, the growth and proliferation of the protozoa or bacteria are halted, leading to their eventual death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium sulfaclozine have been observed to change over time. The compound is stable under standard storage conditions and has a shelf life of up to four years . In vitro studies have shown that prolonged exposure to sodium sulfaclozine can lead to the development of resistance in some protozoa and bacteria. Additionally, long-term use of sodium sulfaclozine in poultry has been associated with rare adverse effects such as liver damage, allergic reactions, and crystal urea .

Dosage Effects in Animal Models

The effects of sodium sulfaclozine vary with different dosages in animal models. In poultry, dietary administration of sodium sulfaclozine reduces cecal lesion scores and oocyst production in a dose-dependent manner . In mice, a dose of 250 mg/kg per day increases the average survival time in cases of Toxoplasma gondii infection . High doses of sodium sulfaclozine can lead to toxic effects such as liver damage and allergic reactions .

Metabolic Pathways

Sodium sulfaclozine is involved in the metabolic pathways related to folic acid synthesis. It interacts with enzymes such as dihydropteroate synthase, which is responsible for the incorporation of PABA into dihydropteroate. By inhibiting this enzyme, sodium sulfaclozine disrupts the production of dihydrofolic acid, leading to a decrease in nucleotide synthesis and, consequently, DNA and RNA production .

Transport and Distribution

Sodium sulfaclozine is transported and distributed within cells and tissues through various mechanisms. It is absorbed into the bloodstream and distributed to different tissues, including the liver, kidneys, and intestines. Sodium sulfaclozine interacts with transporters and binding proteins that facilitate its movement across cell membranes. In poultry, sodium sulfaclozine has been found in muscle samples, indicating its distribution throughout the body .

Subcellular Localization

The subcellular localization of sodium sulfaclozine is primarily within the cytoplasm, where it exerts its inhibitory effects on folic acid synthesis. Sodium sulfaclozine targets dihydropteroate synthase, an enzyme located in the cytoplasm, and prevents the incorporation of PABA into dihydropteroate. This inhibition disrupts the production of dihydrofolic acid, leading to a decrease in nucleotide synthesis and, ultimately, the death of the protozoa or bacteria .

準備方法

合成経路および反応条件

スルファクロジン(ナトリウム)の合成は、通常、炭酸カリウムなどの塩基の存在下、2,6-ジクロロピラジンとスルファニルアミドを縮合させる反応によって行われます 。この反応は、目的物の生成を促進するために、高温で行われます。 粗生成物は、二元混合溶媒系を用いた再結晶によって精製され、純度を高め、塩を含む廃水の生成を抑制します .

工業的製造方法

工業的な設定では、スルファクロジン(ナトリウム)の調製は同様の合成経路に従いますが、収率と製品品質を向上させるために、最適化されたプロセス条件が用いられます。適切な溶媒と触媒の使用、および制御された反応温度により、効率的な生産が保証されます。 最終生成物は、再結晶と乾燥プロセスによって得られます .

化学反応の分析

反応の種類

スルファクロジン(ナトリウム)は、次のような様々な化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、スルホキシドとスルホンを生成します。

還元: 還元反応によって、スルファクロジン(ナトリウム)は対応するアミン誘導体に変換されます。

一般的な試薬および条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

主な生成物

これらの反応から生成される主な生成物には、スルホキシド、スルホン、アミン誘導体、様々な置換ピラジン化合物が含まれます .

科学研究への応用

スルファクロジン(ナトリウム)は、幅広い科学研究に応用されています。

類似化合物との比較

類似化合物

スルファジアジン: 細菌感染症と原生動物疾患の治療に使用される、別のスルホンアミド系抗生物質.

スルファメトキサゾール: 様々な細菌感染症の治療に、トリメトプリムとの併用で一般的に使用されます.

スルファメタジン: 家畜における細菌感染症の治療に、獣医学で使用されます.

独自性

スルファクロジン(ナトリウム)は、強力な抗コクシジウム活性を有しており、特に家禽におけるコクシジウム症の治療に効果的です。 ジヒドロプテロアートシンターゼを高い特異性で阻害する能力が、原生動物寄生虫に対する有効性に貢献しています .

特性

CAS番号 |

23307-72-4 |

|---|---|

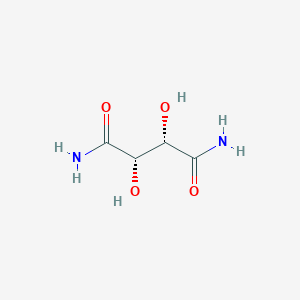

分子式 |

C10H9ClN4NaO2S |

分子量 |

307.71 g/mol |

IUPAC名 |

sodium;(4-aminophenyl)sulfonyl-(6-chloropyrazin-2-yl)azanide |

InChI |

InChI=1S/C10H9ClN4O2S.Na/c11-9-5-13-6-10(14-9)15-18(16,17)8-3-1-7(12)2-4-8;/h1-6H,12H2,(H,14,15); |

InChIキー |

TWEDRXQIEQQVHL-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=CN=CC(=N2)Cl.[Na+] |

正規SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=CN=CC(=N2)Cl.[Na] |

Key on ui other cas no. |

23307-72-4 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How effective was Sodium Sulfaclozine in treating chickens infected with Eimeria tenella compared to the control group?

A1: The study found that Sodium Sulfaclozine, administered at a concentration of 2 mL/L, was effective in mitigating the negative effects of Eimeria tenella infection in broiler chickens []. Infected chickens treated with Sodium Sulfaclozine showed significant improvements in oocyst count, liver enzyme levels (AST, ALT, ALP), kidney function markers (uric acid, creatinine), body weight gain, hematological parameters, and protein levels compared to the untreated infected control group. Histopathological examination of tissues also supported these findings [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Chloromethyl)oxazolo[5,4-b]pyridine](/img/structure/B1498856.png)

![(6-Bromobenzo[d]thiazol-2-yl)methanamine](/img/structure/B1498863.png)